Lipophilicity Shift: 6-Ethoxy vs. 6-Methoxy THIQ
The computed octanol-water partition coefficient (XLogP) for 6-ethoxy-1,2,3,4-tetrahydroisoquinoline is 1.70, compared with 1.30 for the 6-methoxy analog—a difference of +0.40 log units [1]. This increase in lipophilicity is directly attributable to the additional methylene unit in the ethoxy group, and it predicts measurably different membrane permeability and metabolic stability profiles in drug discovery programs [2].
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.70 (PubChem 2021 release) |
| Comparator Or Baseline | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline; XLogP = 1.30 |
| Quantified Difference | ΔXLogP = +0.40 (30.8% increase) |
| Conditions | Computed using XLogP3 algorithm (PubChem) and plantaedb database |
Why This Matters
A 0.4-log increase in lipophilicity can alter membrane permeability by a factor of ~2.5 and significantly shift metabolic clearance rates, making the 6-ethoxy building block structurally non-substitutable for the 6-methoxy analog in lead optimization campaigns.
- [1] PubChem. 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline, XLogP3-AA = 1.70; Plantaedb. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, XLogP = 1.30. https://pubchem.ncbi.nlm.nih.gov/compound/45116; https://plantaedb.com/compound/6-methoxy-1,2,3,4-tetrahydroisoquinoline View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
